2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine
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Overview
Description
4H-Thieno[2,3-c]azepine, 2-bromo-5,6,7,8-tetrahydro-: is a heterocyclic compound that contains a thienoazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Thieno[2,3-c]azepine, 2-bromo-5,6,7,8-tetrahydro- typically involves the bromination of the thienoazepine ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination of the desired position on the ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 4H-Thieno[2,3-c]azepine, 2-bromo-5,6,7,8-tetrahydro- can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced analogs with different chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted thienoazepines.
Oxidation Reactions: Oxidized derivatives with different functional groups.
Reduction Reactions: Reduced analogs with altered electronic properties.
Scientific Research Applications
Chemistry: 4H-Thieno[2,3-c]azepine, 2-bromo-5,6,7,8-tetrahydro- is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets to understand its potential as a therapeutic agent.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs.
Industry: The compound finds applications in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-Thieno[2,3-c]azepine, 2-bromo-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets. The bromine atom and the thienoazepine ring system play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
- 4H-Thieno[2,3-c]azepine, 2-bromo-5,6,7,8-tetrahydro-
- 4H-Thieno[2,3-d]azepine, 2-bromo-5,6,7,8-tetrahydro-
- 4H-Thieno[2,3-b]azepine-2-carboxylic acid, 5,6,7,8-tetrahydro-
Uniqueness: 4H-Thieno[2,3-c]azepine, 2-bromo-5,6,7,8-tetrahydro- is unique due to its specific ring structure and the presence of the bromine atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10BrNS |
---|---|
Molecular Weight |
232.14 g/mol |
IUPAC Name |
2-bromo-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine |
InChI |
InChI=1S/C8H10BrNS/c9-8-4-6-2-1-3-10-5-7(6)11-8/h4,10H,1-3,5H2 |
InChI Key |
LPWQSXQPVYPNPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CNC1)SC(=C2)Br |
Origin of Product |
United States |
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